molecular formula C19H20N2O6S B2628291 3-(2-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 1448064-73-0

3-(2-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2628291
CAS No.: 1448064-73-0
M. Wt: 404.44
InChI Key: NGCPLESTPYMHQA-UHFFFAOYSA-N
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Description

The compound 3-(2-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one features a benzoxazolone core (benzo[d]oxazol-2(3H)-one) linked via a 2-oxoethyl group to a piperidine ring substituted with a furan-2-ylmethyl sulfonyl moiety. The sulfonyl group enhances electronegativity and may improve metabolic stability, while the furan ring could contribute to lipophilicity and receptor binding specificity.

Properties

IUPAC Name

3-[2-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O6S/c22-18(12-21-16-5-1-2-6-17(16)27-19(21)23)20-9-7-15(8-10-20)28(24,25)13-14-4-3-11-26-14/h1-6,11,15H,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGCPLESTPYMHQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)CC2=CC=CO2)C(=O)CN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a novel synthetic molecule that integrates a furan ring, piperidine moiety, and a benzo[d]oxazole structure. This complex arrangement suggests potential biological activities that warrant investigation, particularly in areas such as anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C18H23N3O4SC_{18}H_{23}N_{3}O_{4}S, with a molecular weight of approximately 381.5 g/mol. The presence of the furan and piperidine rings enhances its pharmacological profile, making it a candidate for diverse therapeutic applications.

PropertyValue
Molecular FormulaC18H23N3O4SC_{18}H_{23}N_{3}O_{4}S
Molecular Weight381.5 g/mol
StructureChemical Structure

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonamide group is known for its role in enzyme inhibition, while the piperidine ring may facilitate binding to various receptors. Preliminary studies suggest that it may act on pathways involved in inflammation and cancer cell proliferation.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing piperidine and sulfonamide functionalities have shown promising activity against various bacterial strains. In one study, the synthesized compounds exhibited minimum inhibitory concentrations (MICs) ranging from 1.5 to 5 µg/mL against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has been explored through its interaction with cyclooxygenase (COX) enzymes. A related study indicated that similar benzoxazole derivatives displayed selective COX-II inhibition with IC50 values as low as 0.011 µM, suggesting that our compound may possess comparable efficacy .

Anticancer Properties

The anticancer potential of this compound is also noteworthy. Research indicates that derivatives of piperidine can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of tumor growth factors. For example, compounds with similar structural features have been reported to inhibit cell proliferation in breast and colon cancer cell lines .

Case Studies

  • Study on Antimicrobial Efficacy : A study synthesized several piperidine derivatives, including those with furan and sulfonamide groups, which were tested against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications significantly enhanced antibacterial activity with IC50 values as low as 1.33 µM .
  • Evaluation of Anti-inflammatory Effects : In another investigation focusing on COX inhibitors, a series of benzoxazole derivatives were assessed for their anti-inflammatory properties. The most potent compound exhibited an IC50 value significantly lower than that of traditional NSAIDs like Celecoxib .

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its antimicrobial and anticancer properties. Its structural components allow it to interact with various biological targets, making it a candidate for therapeutic agents against diseases such as cancer and infections.

Case Study: Anticancer Activity

Research has indicated that derivatives of compounds containing a furan moiety exhibit significant anticancer activity by inhibiting cell proliferation in various cancer cell lines. For instance, a study demonstrated that similar compounds showed IC50 values in the low micromolar range against breast cancer cells, suggesting potential for further development as anticancer agents .

Anti-inflammatory Properties

Compounds with furan and piperidine structures have been shown to modulate inflammatory pathways. The mechanism may involve the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX), positioning this compound as a candidate for anti-inflammatory therapies.

Case Study: COX Inhibition

In vitro studies have reported that related compounds exhibited significant COX-II inhibitory activity with IC50 values ranging from 0.011 to 0.4 μM, indicating their potential effectiveness in treating inflammatory conditions .

Neuropharmacological Effects

The piperidine component is associated with various neuropharmacological effects, including potential anxiolytic and analgesic activities. Preliminary studies suggest that this compound may interact with neurotransmitter receptors, indicating its utility in managing pain and anxiety disorders.

Case Study: Analgesic Activity

Research has shown that compounds similar to this one demonstrated significant analgesic effects in animal models, achieving comparable efficacy to established pain relievers .

Industrial Applications

Beyond medicinal uses, the compound serves as a versatile building block in synthetic chemistry. It can be employed in the development of new materials and chemical processes due to its unique structural features.

Table: Summary of Applications

Application AreaSpecific UsesNotable Findings
Medicinal ChemistryAntimicrobial & Anticancer agentsIC50 values indicating significant activity
Anti-inflammatoryCOX inhibitionComparable efficacy to existing anti-inflammatory drugs
NeuropharmacologyPain management & Anxiety reliefSignificant analgesic effects observed
Industrial ChemistryBuilding block for complex moleculesVersatile applications in material development

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound 5a
  • Structure : 3-(3-(4-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)ethyl)piperazin-1-yl)propyl)benzo[d]oxazol-2(3H)-one
  • Key Differences : Replaces the sulfonated piperidine with a piperazine-propyl linker and lacks the furan substituent.
  • Synthesis : Yielded 67% via coupling reactions in DMF with K₂CO₃, followed by column chromatography .
  • Implications : The piperazine-propyl chain may reduce steric hindrance compared to the bulkier sulfonyl-piperidine group in the target compound.
Compound SN79
  • Structure : 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one
  • Key Differences : Features a 4-fluorophenyl-piperazine-butyl chain instead of the sulfonated piperidine.
  • Pharmacology : Documented as a sigma receptor ligand, highlighting the role of fluorophenyl groups in enhancing receptor affinity .
Compound 6-(Piperazin-1-ylsulfonyl)benzo[d]oxazol-2(3H)-one
  • Structure : Direct sulfonation of the benzoxazolone core with a piperazine group.
  • Key Differences : Lacks the 2-oxoethyl-piperidine linkage and furan substituent.
  • Applications : Used as a synthetic intermediate for CNS-active compounds .

Substituent-Driven Functional Comparisons

Compound Core Substituent Group Synthesis Yield Pharmacological Notes
Target Compound Benzoxazolone Furan-2-ylmethyl sulfonyl-piperidine N/A Hypothesized sigma receptor affinity
5a Benzoxazolone Piperazine-propyl 67% Reduced steric bulk
SN79 Benzoxazolone 4-Fluorophenyl-piperazine-butyl N/A Confirmed sigma receptor ligand
6-(Piperazin-1-ylsulfonyl)... Benzoxazolone Piperazinylsulfonyl N/A Intermediate for CNS drugs
S159 Benzoxazolone Benzylamino-methoxyquinazolinyl 25% Anticancer candidate (low yield)
Key Observations:

Sulfonyl vs. Sulfinyl Groups : The target compound’s sulfonyl-piperidine group (electron-withdrawing) contrasts with sulfinyl derivatives (e.g., 6-{[2-(4-benzylpiperidin-1-yl)ethyl]sulfinyl}-1,3-benzoxazol-2(3H)-one in ), which are more oxidation-sensitive .

Furan vs. Aromatic Substitutents : The furan ring in the target compound may offer improved metabolic stability compared to fluorophenyl groups (as in SN79) but could reduce binding affinity to sigma receptors .

Synthetic Yields : Piperazine-linked derivatives (e.g., 5a, 5o) show moderate yields (63–73%), while complex substitutions (e.g., S159) yield poorly (25%), suggesting challenges in optimizing bulky substituents .

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